molecular formula C3H7NS B1302760 Propanethioamide CAS No. 631-58-3

Propanethioamide

Cat. No. B1302760
CAS RN: 631-58-3
M. Wt: 89.16 g/mol
InChI Key: WPZSAUFQHYFIPG-UHFFFAOYSA-N
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Description

Propanethioamide is an organic compound with the empirical formula C3H7NS . It is a solid substance and is part of a collection of unique chemicals provided to early discovery researchers .


Molecular Structure Analysis

The molecular weight of Propanethioamide is 89.16 . The SMILES string representation is CCC(N)=S , and the InChI key is WPZSAUFQHYFIPG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Propanethioamide is a solid substance . Its density is approximately 1.0±0.1 g/cm3 . The melting point is 40°C .

Scientific Research Applications

Nuclear Waste Treatment

Propanediamides, closely related to propanethioamides, have been explored for nuclear waste treatment. Studies have shown that they can be effective in extracting actinides from nuclear liquid wastes, contributing to waste declassification. The research also indicates that with optimized formulas, these substances can be used in aliphatic diluents without forming a third phase when in contact with nitric acid. Additionally, they facilitate the separation of certain metals from americium and plutonium, suggesting potential practical applications in nuclear waste management (Cuillerdier, Musikas, & Nigond, 1993).

Monolayer Formation on Surfaces

1-Propanethiol, a derivative of propanethioamide, has been studied for its ability to form self-assembled monolayers (SAMs) on gold surfaces. This research is significant for understanding the mechanisms of SAM formation at aqueous interfaces, which has implications in various surface science applications, such as in nanotechnology and material sciences. These monolayers are crucial for creating structured surfaces with specific chemical and physical properties (Zhang, Chi, & Ulstrup, 2006).

Biotechnological Production

Propanethioamide derivatives are involved in the biotechnological production of chemicals like 1,3-propanediol, which is a valuable compound in industrial applications. The separation of these diols from fermentation broth is a significant aspect of their production process. Studies in this area focus on improving the efficiency of recovery and purification methods, which is vital for scaling up production for industrial use (Xiu & Zeng, 2008).

Plasma Polymerization

Propanethiol plasma polymerization is another area of interest. Research in this field aims to control thiol density in coatings, which has potential applications in material science. Understanding the growth mechanism of propanethiol plasma polymer is essential for the development of new materials with specific properties, such as conductivity, reactivity, and stability (Thiry et al., 2014).

Renewable Propane Synthesis

Propanethioamides are also relevant in the field of renewable energy, particularly in the synthesis of renewable propane. Studies focus on constructing and evaluating biosynthetic pathways for propane production, which is an important step towards developing sustainable fuel alternatives. This research addresses limitations in bioavailability and enzyme activity, contributing to the advancement of biofuel technology (Menon et al., 2015).

Safety And Hazards

Propanethioamide has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - H319 , indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 , suggesting various measures to take if exposed or concerned .

properties

IUPAC Name

propanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS/c1-2-3(4)5/h2H2,1H3,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZSAUFQHYFIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375268
Record name Thiopropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiopropionamide

CAS RN

631-58-3
Record name 631-58-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiopropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name propanethioamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
S Avula, JB Nanubolu, R Yadla - Tetrahedron, 2014 - Elsevier
A convenient and rapid synthesis of hitherto unknown 3-aroyl-4-aryl-2-phenylamino-4H-benzo[g]chromene-5,10-diones in high yield from β-aroyl-thioacetanilide, aromatic aldehyde, …
RE Dinnebier, AM Moustafa - Crystal Research and Technology …, 2009 - Wiley Online Library
The crystal structure of 2‐cyano‐3‐(2‐thienyl)prop‐2‐enethioamide (C 8 H 6 N 2 S 2 ), a propanethioamide derivative was solved from high resolution laboratory X‐ray powder …
KS Feldman, K Schildknegt - The Journal of Organic Chemistry, 1994 - ACS Publications
NH-í-Bu “"" 9 YO, Z-NH-f-Bu 3 40% 8 1d YS, Z-NH-f-Bu stereochemical profiles upon cyclopentane formation. In particular, theprospects for obtaining enhanced diastereoselectivity …
Number of citations: 28 0-pubs-acs-org.brum.beds.ac.uk
AL Catherall, S Harris, MS Hill, AL Johnson… - Crystal Growth & …, 2017 - ACS Publications
… In addition, the solid-state structure of bis(2-methyl-N-(1-methylethyl)-propanethioamide)tin(II) has been determined through a single crystal X-ray diffraction analysis and shown to …
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk
SR Narra, S Avula, RR Kuchukulla, JB Nanubolu… - Tetrahedron, 2017 - Elsevier
… The difference in the reactivity of propanethioamide 1 towards aryl ketones 2a-c and arylcarboxylic … The propanethioamide 1 could be represented by several canonical forms …
KA Ali, HS Abdalghfar, K Mahmoud, EA Ragabc - 2012 - academia.edu
… Substituted 3-propanethioamide represents a category of versatile synthetic intermediates. They … The required 3-propanethioamide 3 can be easily prepared in excellent yield by the …
Number of citations: 2 www.academia.edu
KA Ali, HS Abdalghfar, K Mahmoud… - Journal of Heterocyclic …, 2013 - Wiley Online Library
… us to investigate the behavior of the 3-propanethioamide 3 toward hydrazonoyl halide derivatives. Thus, treatment of the propanethioamide 3 with C-ethoxycarbonyl-N-arylhydrazonoyl …
N Iwasawa, T Yura, T Mukaiyama - Tetrahedron, 1989 - Elsevier
… examined, and as shown in Equation 4, propanethioamide and propanethioate … propanethioamide and chiral diamine 6, benzaldehyde and TMS enethiol ether of propanethioamide …
VN Britsun, AN Borisevich, LS Samoylenko… - Russian chemical …, 2005 - Springer
… Oxalyl chloride 2 (10.5 mmol) in 3 mL of a solvent was added dropwise with stirring to a solution of 3 oxo N phenyl 3 R propanethioamide 1a,b (10 mmol) in 10 mL of the solvent. The …
MM Fouad, AM Farag, EA Ragab - Current Organic Synthesis, 2023 - europepmc.org
1, 3-Diphenylpropane-1, 3-dione (1) is an acetylacetone β-diketone in which both of the methyl groups have been replaced with phenyl groups. It is a component of licorice root extract (…
Number of citations: 1 europepmc.org

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